Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Description
Propriétés
IUPAC Name |
methyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-4-6-14(7-5-12)18(25)20-11-10-16-22-21-15-8-9-17(23-24(15)16)28-13(2)19(26)27-3/h4-9,13H,10-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVVNQMPYQDACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases .
Mode of Action
Related compounds have been shown to interact with their targets by binding to the kinase domains of c-met and vegfr-2, inhibiting their activity .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases can affect multiple cellular pathways, including cell proliferation, survival, and angiogenesis .
Result of Action
Similar compounds have been shown to inhibit the growth of cancer cells in vitro .
Activité Biologique
Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C19H21N5O3S
- Molecular Weight : 399.47 g/mol
- IUPAC Name : Methyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
The compound contains a 1,2,4-triazole ring, which is known for its diverse biological activities including antifungal, anticancer, and anti-inflammatory properties. The presence of the benzamide moiety contributes to its interaction with various biological targets.
Anticancer Properties
Recent studies have indicated that methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- Vero (normal kidney cells)
The growth inhibitory values (GI50) demonstrated that the compound has a selective cytotoxic effect on cancer cells compared to normal cells. The GI50 for MCF-7 cells was found to be significantly lower than that for HeLa cells, indicating a preferential action against breast cancer cells.
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 3.18 ± 0.11 |
| HeLa | 8.12 ± 0.43 |
| Vero | Not significantly affected |
Mechanistic Studies
Further mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 protein levels. In silico investigations using molecular docking have suggested strong interactions with key proteins involved in cell cycle regulation and apoptosis.
Case Studies
-
Study on MCF-7 Cells :
- Researchers evaluated the compound's efficacy in inhibiting cell proliferation and inducing apoptosis.
- Results indicated a dose-dependent increase in apoptotic markers, confirming its potential as an anticancer agent.
-
In Vivo Studies :
- Preliminary animal studies showed that administration of the compound resulted in reduced tumor size without significant toxicity to normal tissues.
- Histopathological analyses confirmed minimal side effects on liver and kidney functions.
Comparaison Avec Des Composés Similaires
Table 1: Structural Attributes of Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate and Related Analogs
| Compound Name | Core Structure | Ester Group | Substituent Type | Linkage Type |
|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[4,3-b]pyridazine | Methyl propanoate | 4-methylbenzamidoethyl | Thioether |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Pyridazine | Ethyl benzoate | Pyridazin-3-ylphenethylamino | Amino |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Isoxazole | Ethyl benzoate | 3-methylisoxazol-5-ylphenethylthio | Thioether |
Key Comparisons:
Core Heterocycle: The target’s triazolopyridazine core offers a fused bicyclic system, enabling π-π stacking and hydrogen bonding interactions distinct from the monocyclic pyridazine (I-6230) or isoxazole (I-6373) cores. This may enhance binding affinity in enzyme inhibition .
Ester Group: The methyl propanoate in the target compound may confer higher metabolic stability than the ethyl benzoate groups in I-6230 and I-6373, which are prone to esterase-mediated hydrolysis .
I-6373’s thioether linkage (similar to the target compound) suggests shared resistance to oxidative degradation, whereas I-6230’s amino linkage may confer higher polarity .
Research Findings and Implications
Table 2: Hypothesized Pharmacokinetic and Binding Properties
| Property | Target Compound | I-6230 | I-6373 |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~2.8 | ~3.0 |
| Metabolic Stability | High (methyl ester) | Moderate (ethyl ester) | Moderate (ethyl ester) |
| Binding Affinity (Hypothetical) | Strong (triazolopyridazine core) | Moderate (pyridazine) | Moderate (isoxazole) |
Discussion:
- Binding Interactions: The triazolopyridazine core’s nitrogen-rich structure likely engages in hydrogen bonding with enzyme active sites, a feature less pronounced in I-6230 and I-6373 .
- Synthetic Feasibility: The thioether linkage in the target compound and I-6373 may require specialized synthetic routes compared to I-6230’s amino linkage.
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